

5-Bromo-4-methylpyridine-2-carbonitrile CAS number 886364-86-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-methylpyridine-2-carbonitrile

Cat. No.: B1523523

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-4-methylpyridine-2-carbonitrile** (CAS 886364-86-9)

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and agrochemicals.^[1] Among these, **5-Bromo-4-methylpyridine-2-carbonitrile** stands out as a highly functionalized and versatile intermediate. Its strategic arrangement of a bromine atom, a nitrile group, and a methyl group on the pyridine core provides multiple reactive handles for molecular elaboration. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its potential applications and safe handling, designed for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Core Physicochemical & Structural Data

5-Bromo-4-methylpyridine-2-carbonitrile is a solid at room temperature.^[2] Its identity and core properties are summarized below, providing a foundational dataset for experimental design. The structure features a pyridine ring substituted at the C5 position with a bromine atom, a valuable site for cross-coupling reactions, and a cyano (nitrile) group at the C2 position, which can be transformed into various other functional groups.

Property	Value	Source(s)
CAS Number	886364-86-9	[3][4]
Molecular Formula	C ₇ H ₅ BrN ₂	[3][5]
Molecular Weight	197.03 g/mol	[2][5]
IUPAC Name	5-bromo-4-methylpyridine-2-carbonitrile	[6]
Synonym(s)	5-Bromo-4-methylpicolinonitrile	[7]
Appearance	White to off-white solid	[2][5]
Purity	Typically ≥95-97%	[3]
Predicted Density	1.6±0.1 g/cm ³	[6]
Predicted Boiling Point	293.3±35.0 °C at 760 mmHg	[6]
InChI Key	JAQLBGDFALXUMV-UHFFFAOYSA-N	

Synthesis and Purification: A Validated Protocol

The reliable synthesis of **5-Bromo-4-methylpyridine-2-carbonitrile** is critical for its use in further synthetic campaigns. The most commonly cited method involves a nucleophilic aromatic substitution reaction on a dibrominated precursor, a variant of the Rosenmund-von Braun reaction.

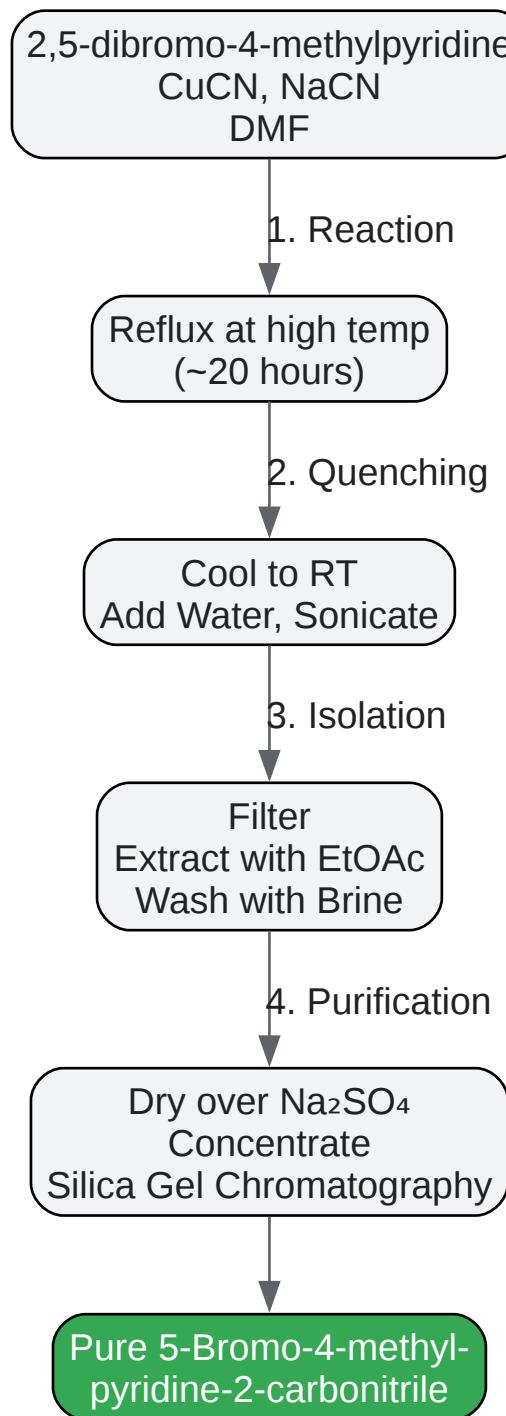
Causality Behind the Method

This protocol leverages the differential reactivity of the bromine atoms on the starting material, 2,5-dibromo-4-methylpyridine. The bromine at the 2-position is more activated towards nucleophilic substitution by the cyanide ion due to the electron-withdrawing effect of the pyridine nitrogen. Cuprous(I) cyanide is a classic and effective reagent for this transformation, often used in polar aprotic solvents like N,N-dimethylformamide (DMF) which can solubilize the reagents and withstand the high temperatures required for the reaction to proceed efficiently.[5][8]

Detailed Experimental Protocol

Objective: To synthesize 5-bromo-4-methyl-pyridine-2-carbonitrile from 2,5-dibromo-4-methylpyridine.

Materials & Reagents:


- 2,5-dibromo-4-methylpyridine
- Cuprous(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- N,N-dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexane
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Silica gel for column chromatography

Procedure:[5][8]

- Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (15 g, 59.8 mmol, 1.0 eq.) in DMF (100 mL) in a suitable reaction flask, add cuprous(I) cyanide (4.28 g, 47.8 mmol, 0.8 eq.) and sodium cyanide (2.34 g, 47.8 mmol, 0.8 eq.).
- Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 20 hours. The formation of a precipitate may be observed during this time.
- Work-up and Quenching: After completion, cool the mixture to room temperature. Add a sufficient amount of water and sonicate the mixture to help break up and disperse the precipitate.

- Extraction: Filter the mixture. Extract the filtrate with ethyl acetate. Combine the organic layers and wash them sequentially with water and saturated brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
- Purification: Purify the crude material by silica gel column chromatography using a gradient elution of 0-10% ethyl acetate in hexane. This will yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid (typical reported yield: ~42%).[\[5\]](#)[\[8\]](#)

Synthesis Workflow Diagram

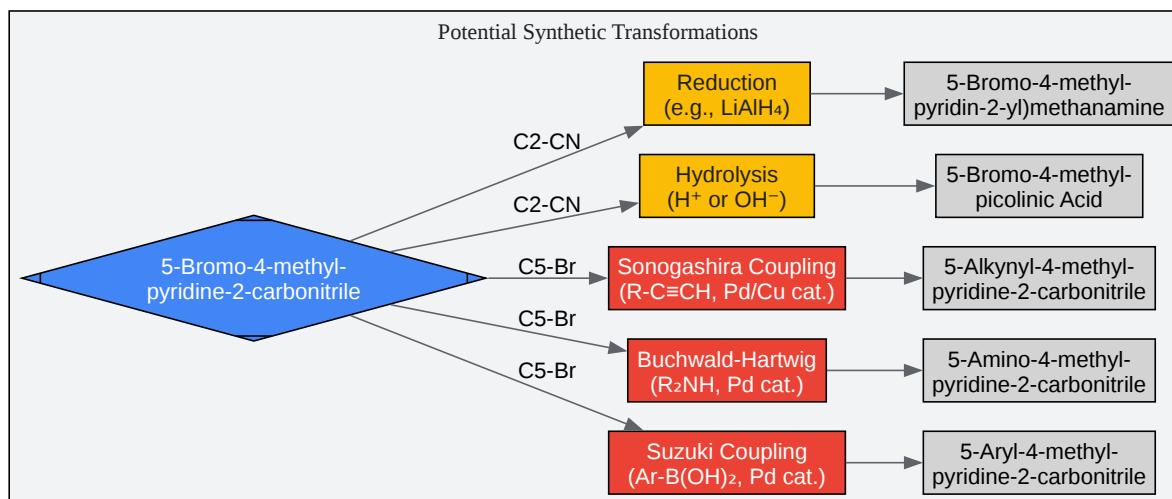
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Synthetic Utility

The true value of **5-Bromo-4-methylpyridine-2-carbonitrile** lies in its potential for diverse chemical transformations, making it a powerful intermediate for building molecular complexity.

A. Transformations via the Bromo Group (C5-Position)


The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. This functional group enables the introduction of a vast array of substituents at the 5-position.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups. This is a highly robust and functional-group-tolerant method for creating biaryl structures common in pharmaceuticals.^[9]
- Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) forms C-N bonds, allowing for the synthesis of various substituted aminopyridines.
- Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click reactions, reductions).
- Stille Coupling: Use of organostannanes as coupling partners provides another reliable method for C-C bond formation.

B. Transformations of the Nitrile Group (C2-Position)

The nitrile group is not merely a placeholder; it is a versatile functional group that can be converted into several other important moieties.

- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-bromo-4-methylpicolinic acid), a key functional group for forming amides or esters.
- Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This introduces a basic center and a nucleophilic handle.
- Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways accessible from the title compound.

Applications in Research and Drug Discovery

While specific, direct applications of **5-Bromo-4-methylpyridine-2-carbonitrile** in final products are not extensively documented in public literature, its primary role is that of a high-value intermediate. Its structure is relevant to the synthesis of bioactive molecules. For instance, related substituted bromopyridines are crucial for developing kinase inhibitors, CNS-active compounds, and other therapeutic agents.^{[9][10]} The functional groups allow for systematic modification to build compound libraries for structure-activity relationship (SAR) studies, a fundamental process in drug discovery.

Potential Therapeutic Areas:

- Oncology: Many kinase inhibitors feature a substituted pyridine or pyrimidine core.^[10]

- Neuroscience: The pyridine scaffold is known to be a privileged structure for CNS targets.[9]
- Infectious Diseases: Substituted pyridines are explored for their antimicrobial properties.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Bromo-4-methylpyridine-2-carbonitrile** is essential for user safety.

GHS Hazard Information:

- Signal Word: Warning
- Pictogram: GHS07 (Exclamation Mark)
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements (Selected):
 - P261: Avoid breathing dust.
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Practices:

- Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[12]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[7] It is recommended to store under an inert atmosphere. Keep away from strong oxidizing agents, acids, and bases.^[12]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-methylpyridine-2-carbonitrile (CAS 886364-86-9) is more than just a catalog chemical; it is a potent and versatile building block for synthetic innovation. Its well-defined synthesis and the dual reactivity offered by its bromo and nitrile functionalities provide chemists with a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a key starting point for generating novel entities with significant potential. A thorough understanding of its properties, synthesis, and reactivity is the first step toward unlocking its full synthetic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. cynorlaboratories.com [cynorlaboratories.com]
- 3. 5-BROMO-4-METHYLPYRIDINE-2-CARBONITRILE | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]
- 4. CAS 886364-86-9 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE CAS#: 886364-86-9 [m.chemicalbook.com]
- 6. 5-Bromo-4-methylpicolinonitrile | CAS#:886364-86-9 | Chemsoc [chemsoc.com]

- 7. 5-Bromo-4-Methylpyridine-2-Carbonitrile Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]
- 8. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Bromo-4-methylpyridine-2-carbonitrile CAS number 886364-86-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523523#5-bromo-4-methylpyridine-2-carbonitrile-cas-number-886364-86-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com